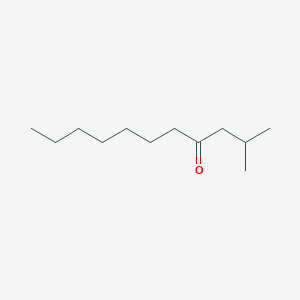

2-Methyl-4-undecanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60572. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylundecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBAJFDSHJYDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066508 | |

| Record name | 4-Undecanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19594-40-2 | |

| Record name | 2-Methyl-4-undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19594-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-undecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019594402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-undecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Undecanone, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Undecanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylundecan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-UNDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN53YFA9O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Presence of 2-Methyl-4-undecanone in the Plant Kingdom: A Technical Guide

A comprehensive review of current scientific literature reveals a significant lack of documented evidence for the natural occurrence of 2-Methyl-4-undecanone in plants. While its isomer, 2-undecanone, is a well-known constituent of various plant essential oils, the branched-chain variant remains largely un- or underreported in botanical matrices. This technical guide addresses this knowledge gap by first highlighting the limited data on this compound and then providing an in-depth analysis of the closely related and abundant 2-undecanone as a case study. This approach offers researchers, scientists, and drug development professionals a practical framework for the study of methyl ketones in plants.

The sole, albeit indirect, reference to a related branched-chain ketone is the reported presence of 2-Methyl-4-heptanone in Plectranthus glabratus. However, detailed studies confirming the presence and biosynthetic pathway of this compound in any plant species are currently unavailable in the public domain.

Case Study: 2-Undecanone – A Prominent Plant-Derived Methyl Ketone

In contrast to its methylated counterpart, 2-undecanone is a significant volatile organic compound found in a variety of plant species. It is a key aroma component and is also investigated for its insect-repellent properties.

Natural Occurrence and Quantitative Data

2-Undecanone has been identified and quantified in several plant species. The concentration of this methyl ketone can vary significantly depending on the plant species, the part of the plant, and the extraction method used. A summary of quantitative data from selected studies is presented in Table 1.

| Plant Species | Plant Part | Extraction Method | Concentration of 2-Undecanone | Reference |

| Ruta graveolens L. | Aerial Parts | Steam Distillation | 76.19% of essential oil | [1] |

| Ruta graveolens L. | Aerial Parts | Hydrodistillation | 60.54% of essential oil | [2] |

| Houttuynia cordata Thunb. | Aerial Parts | Hydrodistillation | 22.63% of essential oil | [3] |

| Lycopersicon hirsutum f. glabratum | Glandular Trichomes | - | 47 ng per gland | [4] |

Table 1: Quantitative Occurrence of 2-Undecanone in Various Plant Species. This table summarizes the concentration of 2-undecanone found in different plants, highlighting the variability based on species and analytical method.

Experimental Protocols for the Analysis of Methyl Ketones in Plants

The analysis of volatile compounds like 2-undecanone from plant matrices typically involves extraction followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used, solvent-free method for this purpose.

Detailed Methodology: HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of 2-undecanone in plant material. Optimization of parameters such as fiber type, extraction time, and temperature is crucial for achieving the best results for a specific plant matrix.

1. Sample Preparation:

-

Fresh plant material (e.g., leaves, flowers) is collected and, if necessary, gently crushed or cut to increase the surface area for volatile release.

-

A known quantity of the prepared plant material (e.g., 1-5 g) is placed into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, an internal standard can be added to the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The sealed vial is placed in a heating block or water bath and incubated at a specific temperature (e.g., 50-80 °C) for a set period (e.g., 10-30 minutes) to allow volatiles to equilibrate in the headspace.

-

An SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is then exposed to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: The SPME fiber is inserted into the heated injector of the GC, where the adsorbed volatiles are thermally desorbed. The injector is typically operated in splitless mode to maximize the transfer of analytes to the column.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is commonly used for the separation of volatile compounds.

-

Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: The separated compounds are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. The mass spectra are recorded over a specific mass range (e.g., m/z 40-400).

4. Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of 2-undecanone is determined by creating a calibration curve using standard solutions of known concentrations and comparing the peak area of the analyte to that of the internal standard.

Biosynthesis of Methyl Ketones in Plants

The biosynthesis of methyl ketones in plants is understood to originate from fatty acid metabolism. Two primary pathways have been proposed: the decarboxylation of β-keto acids derived from fatty acid biosynthesis and the β-oxidation of fatty acids.

In wild tomatoes, the biosynthesis of 2-undecanone and 2-tridecanone involves the action of two key enzymes: Methylketone Synthase 1 (MKS1) and Methylketone Synthase 2 (MKS2).[5][6] MKS2, a thioesterase, is believed to hydrolyze β-ketoacyl-acyl carrier protein (ACP) intermediates of the fatty acid synthesis pathway to release β-keto acids. Subsequently, MKS1, a decarboxylase, converts the β-keto acids into the corresponding methyl ketones.[5]

Alternatively, the β-oxidation of fatty acids can also lead to the formation of methyl ketones.[7] In this pathway, fatty acids are shortened by two-carbon units in each cycle, generating acetyl-CoA. Under certain conditions, intermediates of this pathway can be decarboxylated to form methyl ketones.

Conclusion

While the natural occurrence of this compound in plants remains to be definitively established, the study of its isomer, 2-undecanone, provides a valuable model for understanding the analysis and biosynthesis of methyl ketones in the plant kingdom. The methodologies and pathways described in this guide offer a solid foundation for researchers to explore the presence of both known and novel methyl ketones in various plant species. Further investigation into the chemical diversity of plant volatiles is warranted to uncover the full spectrum of these compounds and their potential applications in pharmaceuticals, agriculture, and other industries.

References

- 1. Chemical Profile of Ruta graveolens, Evaluation of the Antioxidant and Antibacterial Potential of Its Essential Oil, and Molecular Docking Simulations [mdpi.com]

- 2. arpgweb.com [arpgweb.com]

- 3. Purification of Houttuynia cordata Thunb. Essential Oil Using Macroporous Resin Followed by Microemulsion Encapsulation to Improve Its Safety and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple biochemical and morphological factors underlie the production of methylketones in tomato trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biology of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical and physical properties of 2-Methyl-4-undecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-undecanone, also known by its synonym heptyl isobutyl ketone, is a branched aliphatic ketone with the molecular formula C₁₂H₂₄O.[1][2] While less common than its linear isomer, 2-undecanone, this compound presents a unique structure that may confer specific chemical and biological properties of interest to researchers in various fields, including drug discovery and materials science. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines potential synthetic approaches, and discusses its safety profile. Due to a lack of specific studies on the biological activity and signaling pathways of this compound, this guide will also touch upon the broader context of long-chain and branched ketones to provide a basis for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that there is some conflicting information in the available literature regarding its physical state at room temperature, with some sources describing it as a solid and others as a liquid.[1][3] This discrepancy may be due to the purity of the samples or the specific conditions under which the observations were made.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19594-40-2 | [1][2] |

| Molecular Formula | C₁₂H₂₄O | [1][2] |

| Molecular Weight | 184.32 g/mol | [1][2] |

| IUPAC Name | 2-Methylundecan-4-one | [3] |

| Synonym(s) | Heptyl Isobutyl Ketone | [2] |

| SMILES | CCCCCCCC(=O)CC(C)C | [2] |

| InChI Key | IEBAJFDSHJYDCK-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Solid or Liquid (conflicting reports) | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 124 °C at 20 mmHg | [2] |

| Melting Point | -11.27 °C (estimate) | [2] |

| Flash Point | 91 °C | [2] |

| Purity | ≥97% (GC) | [2] |

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of the compound. For reference, spectral data for the related compound 2-methyl-4-nonanone is available in public databases such as PubChem.[4]

Experimental Protocols: Synthesis of this compound

A potential synthetic workflow for this compound is outlined below. This protocol is a general guideline and would require optimization of reaction conditions, purification, and characterization by the researcher.

Proposed Synthesis via Grignard Reaction

This synthesis involves the reaction of an organometallic Grignard reagent with a suitable carboxylic acid derivative, such as an acid chloride or an ester.

Workflow Diagram:

Caption: Proposed Grignard synthesis of this compound.

Methodology:

-

Preparation of Grignard Reagent: Isobutylmagnesium bromide would be prepared by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reaction: The prepared Grignard reagent would then be reacted with heptanoyl chloride, also in an anhydrous ether or THF solution, at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

-

Work-up: After the reaction is complete, it would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product would then be extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers would be washed, dried over an anhydrous salt such as sodium sulfate, and the solvent removed under reduced pressure. The crude product would then be purified by vacuum distillation or column chromatography to yield pure this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. Studies on the biological effects of ketones have often focused on smaller, more common ketones or the broader class of ketone bodies.

Research on long-chain aliphatic ketones and branched ketones is less extensive. Some studies have investigated the ketogenic effects of medium-chain fatty acids (C8, C10, and C12), which are precursors to ketone bodies in vivo.[5][6] These studies suggest that the carbon chain length can influence the ketogenic potential. The branched structure of this compound could potentially lead to unique metabolic fates and biological activities compared to its linear counterparts.

Given the lack of direct data, any investigation into the biological effects of this compound would be exploratory. A logical starting point would be to investigate its effects in cell-based assays related to metabolic pathways, inflammation, and cytotoxicity.

Logical Workflow for Investigating Biological Activity:

Caption: A logical workflow for investigating the biological activity of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |

| H315: Causes skin irritation. | [1] | |

| H319: Causes serious eye irritation. | [1] | |

| H335: May cause respiratory irritation. | [1] |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors or direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a branched aliphatic ketone with defined chemical and physical properties, although some data points require further clarification. While specific experimental protocols and biological activity data are currently lacking, established synthetic methods can be adapted for its preparation. The unique branched structure of this molecule may offer interesting avenues for research in drug development and other scientific disciplines. Future studies are needed to elucidate its biological effects and potential signaling pathways, which would significantly enhance our understanding of this compound and its potential applications.

References

- 1. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Methyl-4-decanone [webbook.nist.gov]

- 4. 2-Methyl-4-nonanone | C10H20O | CID 246758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | The Ketogenic Effect of Medium-Chain Triacylglycerides [frontiersin.org]

- 6. The Ketogenic Effect of Medium-Chain Triacylglycerides - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 2-Undecanone as a Semiochemical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecanone, a naturally occurring methyl ketone, has emerged as a significant semiochemical with potent insect repellent and insecticidal properties. This technical guide provides an in-depth exploration of the discovery and history of 2-undecanone as a behavior-modifying chemical. It details the initial identification of 2-undecanone from the wild tomato species Solanum habrochaites f. glabratum, the key researchers involved, and the scientific methodologies employed in its characterization and evaluation. This document includes a comprehensive overview of the experimental protocols for extraction, identification, and behavioral analysis, alongside quantitative data on its efficacy. Furthermore, it presents visual representations of experimental workflows and the proposed signaling pathway for its perception by insects, offering a valuable resource for researchers in chemical ecology, entomology, and the development of novel pest management strategies.

Introduction

Semiochemicals are chemical substances that convey information between organisms, mediating interactions such as mate location, host selection, and defense. The study of these compounds is a cornerstone of chemical ecology and has led to the development of innovative and environmentally benign pest control methods. Among the vast array of known semiochemicals, 2-undecanone (also known as methyl nonyl ketone) has garnered considerable attention for its broad-spectrum insect repellency.

This guide focuses on the pivotal discoveries that established 2-undecanone as a significant semiochemical. The narrative begins with its identification in the glandular trichomes of a wild tomato species and follows the scientific journey to understand its ecological role and potential applications.

The Initial Discovery: A Tale of Wild Tomatoes and Insect Resistance

The story of 2-undecanone as a prominent semiochemical is intrinsically linked to the study of insect resistance in wild relatives of the cultivated tomato. In the late 1970s and early 1980s, entomologist George G. Kennedy and his colleagues at North Carolina State University were investigating the natural defenses of the wild tomato Lycopersicon hirsutum f. glabratum (now classified as Solanum habrochaites f. glabratum) against major agricultural pests.[1][2] This particular accession, PI 134417, exhibited remarkable resistance to a variety of insect herbivores.

The research team hypothesized that the glandular trichomes, specialized hair-like structures on the plant's surface, were the source of this resistance. Their investigations led to the identification of two major volatile compounds within these trichomes: 2-tridecanone and, to a lesser extent, 2-undecanone .[3] These methyl ketones were found to be toxic and repellent to several key insect pests, including the tobacco hornworm (Manduca sexta) and the tomato fruitworm (Heliothis zea).[1][3][4]

This discovery was a landmark in the field of chemical ecology, as it pinpointed specific natural products responsible for potent insect resistance in a wild plant and paved the way for further research into their mode of action and potential for agricultural applications.

Experimental Protocols

The identification and characterization of 2-undecanone as a semiochemical relied on a combination of sophisticated analytical and behavioral experimental techniques.

Extraction and Identification of 2-Undecanone from Tomato Trichomes

The primary method for isolating and identifying the volatile compounds from the glandular trichomes of S. habrochaites f. glabratum involved Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

-

Sample Preparation:

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the sealed vial at a constant temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow volatile compounds to equilibrate in the headspace.[5]

-

Expose a pre-conditioned SPME fiber (e.g., 1 cm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 40 minutes) at the same temperature.[5]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[6]

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.[6][7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

-

Oven Temperature Program: An initial temperature of 40°C is held for 2 minutes, then ramped at 5-10°C/min to 250°C, and held for 5 minutes.[6]

-

-

Mass Spectrometry:

-

-

Identification:

-

The identification of 2-undecanone is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic 2-undecanone standard.

-

Behavioral Assays

To confirm the semiochemical activity of 2-undecanone, various behavioral bioassays were conducted. These assays are designed to quantify the repellent or toxic effects of the compound on target insects.

Protocol: No-Choice Repellency Assay

-

Test Arena: A petri dish or a similar small, enclosed arena is used.

-

Treatment: A filter paper disc is treated with a specific concentration of 2-undecanone dissolved in a suitable solvent (e.g., acetone). A control disc is treated with the solvent alone.

-

Acclimation: The treated and control discs are placed at opposite ends of the arena, and the solvent is allowed to evaporate.

-

Insect Introduction: A known number of test insects (e.g., 10-20 larvae of H. zea) are introduced into the center of the arena.

-

Observation: The number of insects on each half of the arena (treatment vs. control) is recorded at regular intervals over a specific period.

-

Data Analysis: A repellency index can be calculated to quantify the avoidance behavior.

Protocol: Diet Incorporation Toxicity Assay

-

Diet Preparation: An artificial diet for the test insect is prepared.

-

Treatment: A known concentration of 2-undecanone is incorporated into the molten artificial diet. A control diet is prepared with the solvent alone.

-

Insect Rearing: Newly hatched larvae are placed individually in small containers with a portion of the treated or control diet.

-

Data Collection: Larval mortality, weight gain, and developmental time are recorded over the course of the experiment.

-

Data Analysis: The lethal concentration (LC50) or lethal dose (LD50) can be calculated to determine the toxicity of 2-undecanone.[8]

Quantitative Data

The following tables summarize key quantitative data related to the discovery and efficacy of 2-undecanone as a semiochemical.

Table 1: Methyl Ketone Content in Glandular Trichomes of S. habrochaites f. glabratum

| Compound | Amount per Gland (ng) |

| 2-Undecanone | 47 |

| 2-Tridecanone | 146 |

Data adapted from Williams et al. (1980).[3]

Table 2: Repellency and Toxicity of 2-Undecanone against Various Invertebrates

| Organism | Assay Type | Concentration | Effect |

| Heliothis zea (larvae) | Diet Incorporation | - | Increased pupal mortality and deformity[3] |

| Manduca sexta (larvae) | Diet Incorporation | - | No significant effect[3] |

| Aedes aegypti (mosquitoes) | Biting Deterrent | 8.5 µg/cm² | Similar efficacy to DEET at 4.8 µg/cm²[9] |

| Solenopsis invicta (fire ants) | Repellency | 62.5 µg/g | Significant repellency, similar to DEET[4] |

| Caenorhabditis elegans (nematode) | Chemotaxis | 1-5 mg/mL | Repellent behavior[10] |

| German Cockroaches | Repellency | - | 100% repellency for the first 2 days[9] |

Signaling Pathway

The perception of 2-undecanone by insects is mediated by their olfactory system. While the precise signaling cascade can vary between species, a general pathway has been elucidated.

When 2-undecanone molecules enter the insect's antenna, they bind to Odorant Binding Proteins (OBPs) in the sensillar lymph. These OBPs transport the hydrophobic 2-undecanone to Odorant Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The binding of 2-undecanone to an OR triggers a conformational change, leading to the opening of an associated ion channel (Orco). This results in an influx of cations, depolarization of the ORN, and the generation of an action potential. The signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response, such as avoidance. In the nematode C. elegans, 2-undecanone is sensed by AWB olfactory sensory neurons, and the signal is transduced via the cGMP pathway.[10]

Conclusion

The discovery of 2-undecanone as a semiochemical from the wild tomato S. habrochaites f. glabratum represents a significant advancement in our understanding of plant-insect interactions and has provided a valuable lead for the development of natural and effective insect repellents. The pioneering work of George G. Kennedy and his collaborators laid the foundation for decades of subsequent research into the biosynthesis, mode of action, and practical applications of this fascinating molecule. This technical guide has provided a comprehensive overview of the history, experimental methodologies, and scientific data that underpin our current knowledge of 2-undecanone's role as a key player in the chemical language of nature. Continued research in this area holds promise for the development of sustainable pest management solutions and novel pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. scholar.google.com [scholar.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Claisen–Schmidt Adduct of 2-Undecanone from Houttuynia cordata Thunb as Insecticide/Repellent against Solenopsis invicta and Repositioning Plant Fungicides against Colletotrichum fragariae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 2-Methyl-4-undecanone in Insect Chemical Ecology: A Technical Overview

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Executive Summary

2-Methyl-4-undecanone, a branched-chain methyl ketone, represents a largely unexplored frontier in the field of insect chemical ecology. While its structural analog, 2-undecanone, is well-documented as a potent insect repellent derived from wild tomato plants, specific research delineating the role of this compound as a semiochemical—be it a pheromone, kairomone, or allomone—is conspicuously absent in current scientific literature. This technical guide synthesizes the existing knowledge on related methyl ketones in insect communication and biosynthesis, highlighting the significant research gap and postulating potential avenues for future investigation into the chemical ecology of this compound.

Introduction to Methyl Ketones in Insect Chemical Ecology

Methyl ketones are a class of organic compounds characterized by a carbonyl group positioned at the second carbon atom. In the realm of insect chemical ecology, these compounds are known to play diverse roles, primarily as defensive allomones and repellents. The most extensively studied of these is 2-undecanone, a natural insecticide and repellent found in the glandular trichomes of wild tomatoes (Solanum habrochaites). Its efficacy against a range of arthropods has led to its commercialization as a biopesticide.

The broader family of methyl ketones has been identified as active components in various plant essential oils and insect secretions, often contributing to defense and communication. Their functions can range from fumigants and feeding deterrents to components of alarm or aggregation pheromones in some insect species.

The Knowledge Gap: this compound

Despite the established significance of methyl ketones, a comprehensive literature search reveals a significant lack of specific data on the role of this compound in insect chemical ecology. There are no readily available studies that identify this compound as a pheromone, detail its biosynthetic pathway in insects, or quantify behavioral responses of any insect species to it. This absence of information presents both a challenge and an opportunity for researchers in the field.

Postulated Roles and Future Research Directions

Given the known functions of structurally similar molecules, several hypotheses regarding the potential role of this compound can be formulated to guide future research.

Potential as a Semiochemical

-

Pheromone: It is plausible that this compound could function as a component of a sex, aggregation, or alarm pheromone in certain insect species. The branched nature of the molecule could provide the specificity required for intraspecific communication.

-

Kairomone: Herbivorous insects might recognize this compound as a volatile cue from a host plant, indicating a suitable source of food or oviposition site.

-

Allomone: Conversely, it could act as a repellent or feeding deterrent for non-specialist herbivores, similar to 2-undecanone.

Proposed Experimental Workflows

To elucidate the role of this compound, a systematic approach is necessary. The following experimental workflow is proposed:

Caption: Proposed experimental workflow for investigating the role of this compound.

Putative Biosynthesis of Branched-Chain Ketones

While the specific biosynthetic pathway for this compound in insects is unknown, it is likely derived from fatty acid metabolism, similar to other insect pheromones. The biosynthesis of branched-chain hydrocarbons and ketones typically involves the incorporation of propionyl-CoA instead of acetyl-CoA as a starter unit or during the elongation process, leading to the methyl branch.

A hypothetical pathway could involve the following steps:

Caption: A putative biosynthetic pathway for this compound in insects.

Conclusion

The role of this compound in insect chemical ecology remains an open and intriguing question. The lack of specific research on this compound contrasts with the well-established importance of its close analog, 2-undecanone. This technical guide serves to highlight this knowledge gap and provide a framework for future research. Investigations into the identification, synthesis, behavioral effects, and biosynthesis of this compound are likely to yield novel insights into insect communication and may lead to the development of new, targeted pest management strategies. The scientific community is encouraged to explore this promising area of chemical ecology.

2-Methyl-4-undecanone: A Fungal Volatile Organic Compound at the Crossroads of Flavor and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the fungal kingdom, these molecules play crucial roles in communication, defense, and interaction with the environment. Among the myriad of fungal VOCs, methyl ketones are significant contributors to the characteristic aromas of many mold-ripened foods and also exhibit a range of biological activities. This technical guide focuses on 2-Methyl-4-undecanone, a branched-chain methyl ketone, providing a comprehensive overview of its production by fungi, particularly Penicillium roqueforti, its biosynthesis, analytical methodologies for its detection, and its potential biological significance. This document is intended to serve as a resource for researchers in mycology, food science, and natural product discovery.

Introduction to this compound

This compound (C₁₂H₂₄O) is a volatile organic compound belonging to the ketone family. While straight-chain methyl ketones like 2-heptanone and 2-nonanone are well-known for their contribution to the characteristic aroma of blue cheese, the presence of branched-chain ketones such as this compound adds to the complexity and uniqueness of fungal scent profiles. The primary fungal species associated with the production of a rich array of methyl ketones, including undecanones, is Penicillium roqueforti, the mold responsible for the ripening of blue-veined cheeses.[1][2] These compounds are not merely flavor and aroma components but are also recognized for their potential antimicrobial properties.

Fungal Production of Methyl Ketones

The production of methyl ketones is a hallmark of the metabolism of several fungal species, most notably Penicillium roqueforti during the ripening of blue cheese. The fungus utilizes the fatty acids present in the milk fat as precursors for the synthesis of a homologous series of methyl ketones.[3][4] While even-numbered fatty acids are metabolized to odd-numbered methyl ketones, the presence of branched-chain fatty acids in the substrate can lead to the formation of branched-chain methyl ketones.

Quantitative Production of 2-Undecanone

Direct quantification of this compound from pure fungal cultures is not extensively reported in the literature. However, studies on the bioconversion of oils rich in specific fatty acids by P. roqueforti provide valuable insights. For instance, in the bioconversion of copra oil, which is rich in dodecanoic acid, 2-undecanone was identified as the major methyl ketone produced.[5] This highlights the substrate-dependent nature of methyl ketone production.

Table 1: Production of Key Methyl Ketones by Penicillium roqueforti

| Methyl Ketone | Precursor Fatty Acid | Typical Concentration in Blue Cheese (ppm) | Notes |

| 2-Pentanone | Hexanoic Acid | Variable | Contributes to the sharp aroma.[6] |

| 2-Heptanone | Octanoic Acid | High | A key flavor compound in blue cheese. |

| 2-Nonanone | Decanoic Acid | High | Another major contributor to blue cheese aroma.[2] |

| 2-Undecanone | Dodecanoic Acid | 14 (average) | Important for the overall flavor profile.[7] |

Note: Concentrations can vary significantly based on the cheese matrix, fungal strain, and ripening conditions.

Biosynthesis of this compound in Fungi

The biosynthesis of methyl ketones in fungi is intricately linked to the β-oxidation of fatty acids. The pathway involves the sequential breakdown of fatty acyl-CoA molecules. In the case of this compound, the precursor is a methylated undecanoic acid.

The proposed biosynthetic pathway is as follows:

-

Activation of Fatty Acid: A branched-chain fatty acid (e.g., methyl-undecanoic acid) is activated to its corresponding acyl-CoA derivative.

-

β-Oxidation: The acyl-CoA undergoes cycles of β-oxidation, involving dehydrogenation, hydration, and oxidation to form a β-ketoacyl-CoA.

-

Thioesterase Activity: A thioesterase cleaves the β-ketoacyl-CoA to release a free β-keto acid.

-

Decarboxylation: A specific decarboxylase removes the carboxyl group from the β-keto acid, yielding the final methyl ketone, in this case, this compound.

This process is considered a detoxification mechanism for the fungus, as the resulting methyl ketones are less toxic than the precursor fatty acids.[4]

Regulation of Secondary Metabolism in Penicillium

The production of secondary metabolites, including volatile methyl ketones, in Penicillium species is tightly regulated by a complex network of genes and signaling pathways. Environmental cues such as nutrient availability, pH, and temperature influence the expression of key regulatory genes.

In Penicillium roqueforti, global regulators and cluster-specific transcription factors control the expression of biosynthetic gene clusters. For instance, the pcz1 gene, encoding a Zn(II)2Cys6 protein, plays a crucial role in regulating the secondary metabolism of the fungus.[8] The silencing of such regulatory genes can lead to significant changes in the profile of secondary metabolites produced.

Biological Activity of Undecanones

While specific data on the antifungal activity of this compound is scarce, studies on related undecanones have demonstrated antimicrobial properties. For example, undecan-2-one and undecan-3-one have shown high activity against the yeast Candida mycoderma and a strong effect against the mold Aspergillus niger. This suggests that this compound may also possess fungistatic or fungicidal properties, contributing to the ecological competitiveness of the producing fungus.

Table 2: Antimicrobial Activity of Related Undecanones

| Compound | Target Organism | Activity Level | Reference |

| Undecan-2-one | Candida mycoderma | High | |

| Undecan-3-one | Candida mycoderma | High | |

| Undecan-x-ones (x=2-4) | Aspergillus niger | Strongest effect |

Note: MIC (Minimum Inhibitory Concentration) values for this compound are not currently available in the cited literature.

Experimental Protocols

The identification and quantification of this compound from fungal cultures or food matrices typically involve headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

HS-SPME-GC-MS Analysis of Fungal VOCs

Objective: To extract, separate, and identify volatile compounds, including this compound, from the headspace of a fungal culture or cheese sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

Headspace vials (20 mL) with PTFE-faced septa

-

Thermostatic water bath or heating block

-

Fungal culture on a solid or liquid medium, or a cheese sample

-

Internal standard (optional, for quantification)

Procedure:

-

Sample Preparation:

-

Equilibration: The sealed vial is incubated at a specific temperature (e.g., 37-40°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.[9][11]

-

SPME Extraction: The pre-conditioned SPME fiber is exposed to the headspace of the vial for a set time (e.g., 30-60 minutes) to adsorb the volatile analytes.[11]

-

Desorption and GC-MS Analysis:

-

The SPME fiber is retracted and immediately inserted into the hot inlet of the GC.

-

The adsorbed volatiles are thermally desorbed onto the GC column.

-

The GC separates the compounds based on their boiling points and polarity. A typical column is a DB-624 or similar.[11]

-

The MS detector fragments the eluted compounds, and the resulting mass spectra are used for identification by comparison with spectral libraries (e.g., NIST, Wiley).

-

Conclusion and Future Directions

This compound represents an intriguing fungal volatile organic compound with established importance in the flavor chemistry of blue cheeses and potential applications stemming from its likely antimicrobial properties. While its biosynthesis is understood to be linked to fatty acid metabolism, further research is needed to elucidate the specific enzymes and regulatory networks involved, particularly for branched-chain ketones. The development of standardized methods for the quantification of this and other fungal VOCs will be crucial for quality control in the food industry and for exploring their potential as biomarkers or bioactive agents. Future studies should focus on screening a wider range of fungal species for the production of this compound, determining its specific biological activities, and fully characterizing its biosynthetic pathway at the genetic and enzymatic levels.

References

- 1. 2-Pentanone Production from Hexanoic Acid by Penicillium roqueforti from Blue Cheese: Is This the Pathway Used in Humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blue cheese - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Homogenization and lipase treatment of milk and resulting methyl ketone generation in blue cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biosynthesis of methyl ketones with special reference to their presence in Cheddar cheese : being a thesis presented for the degree of Doctor of Philosophy of the Massey University of Manawatu [mro.massey.ac.nz]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Structural Elucidation of 2-Methyl-4-undecanone Isomers: An In-depth Technical Guide

Introduction

2-Methyl-4-undecanone and its isomers are long-chain aliphatic ketones that may find applications in various fields, including as flavor and fragrance components, chemical intermediates, and potentially in the development of new pharmaceutical agents. The precise biological or chemical activity of these compounds is highly dependent on their specific isomeric structure. Therefore, the unambiguous structural elucidation of this compound isomers is a critical task for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the synthesis and detailed structural characterization of these compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Grignard reaction followed by oxidation of the resulting secondary alcohol. This two-step process offers a reliable route to the target ketone.

First, a Grignard reagent is prepared from an appropriate alkyl halide. This is followed by the reaction of the Grignard reagent with an aldehyde to form a secondary alcohol. Finally, the secondary alcohol is oxidized to the corresponding ketone.[1]

A detailed experimental protocol for a similar synthesis, that of 2-methyl-4-heptanone, can be adapted for this compound.[2]

Experimental Protocol: Synthesis of 2-Methyl-4-undecanol (Precursor)

Materials:

-

1-Bromoheptane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Isovaleraldehyde (3-methylbutanal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromoheptane in anhydrous diethyl ether is added dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is gently warmed to initiate the formation of the Grignard reagent (heptylmagnesium bromide).

-

Reaction with Aldehyde: The solution of the Grignard reagent is cooled to 0 °C in an ice bath. A solution of isovaleraldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methyl-4-undecanol. The crude alcohol can be further purified by flash column chromatography on silica gel.

Experimental Protocol: Oxidation of 2-Methyl-4-undecanol to this compound

Materials:

-

2-Methyl-4-undecanol (from the previous step)

-

Pyridinium chlorochromate (PCC) or a greener alternative like sodium hypochlorite in the presence of a TEMPO catalyst.[3][4]

-

Dichloromethane (solvent)

-

Silica gel

Procedure (using PCC):

-

A solution of 2-methyl-4-undecanol in dichloromethane is added to a suspension of pyridinium chlorochromate (PCC) in dichloromethane.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by flash column chromatography or distillation under reduced pressure.

A greener oxidation protocol using nanocrystalline titanium (IV) oxide as a heterogeneous catalyst with hydrogen peroxide has also been reported for the conversion of secondary alcohols to ketones.[5]

Structural Elucidation Techniques

The structural elucidation of this compound and its isomers relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon skeleton and the position of the carbonyl group.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling. Key signals to identify include the protons alpha to the carbonyl group, which are deshielded and typically appear in the 2.0-2.5 ppm region.[6] The integration of the signals will correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon in the downfield region, typically between 205-220 ppm for ketones.[7] The number of signals will indicate the number of unique carbon environments, which can help differentiate between isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is highly indicative of its structure. For aliphatic ketones, two main fragmentation pathways are observed:

-

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group, resulting in the formation of a stable acylium ion.[6]

-

McLafferty Rearrangement: This rearrangement occurs in ketones that have a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group). It results in the elimination of a neutral alkene molecule and the formation of a characteristic radical cation.[6]

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is used to separate the different isomers of this compound based on their boiling points and interactions with the stationary phase of the GC column. Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the individual mass spectra of the separated isomers to be obtained, aiding in their identification. The separation of long-chain ketone isomers can be challenging due to their similar boiling points. The use of high-resolution capillary columns and optimized temperature programs is crucial for achieving good separation.[8] Comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation for complex mixtures of isomers.[9]

Data Presentation

The following tables summarize the expected quantitative data for the structural elucidation of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| CH₃ (C1) | ~ 0.9 | d | 6H |

| CH (C2) | ~ 2.1 | m | 1H |

| CH₂ (C3) | ~ 2.4 | d | 2H |

| CH₂ (C5) | ~ 2.3 | t | 2H |

| (CH₂)₅ (C6-C10) | ~ 1.2-1.6 | m | 10H |

| CH₃ (C11) | ~ 0.9 | t | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O (C4) | ~ 210 |

| CH (C2) | ~ 50 |

| CH₂ (C3) | ~ 45 |

| CH₂ (C5) | ~ 40 |

| CH₃ (C1) | ~ 22 |

| (CH₂)₅ (C6-C10) | ~ 23-32 |

| CH₃ (C11) | ~ 14 |

Table 3: Expected Mass Spectral Fragmentation of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 184 | [C₁₂H₂₄O]⁺˙ | Molecular Ion |

| 127 | [CH₃CH(CH₃)CH₂CO]⁺ | α-Cleavage |

| 113 | [CH₃(CH₂)₅CO]⁺ | α-Cleavage |

| 86 | [CH₃CH(CH₃)CH₂C(OH)=CH₂]⁺˙ | McLafferty Rearrangement |

| 57 | [CH₃CH(CH₃)CH₂]⁺ | α-Cleavage fragment |

| 43 | [CH₃CH(CH₃)]⁺ | α-Cleavage fragment |

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Conclusion

The structural elucidation of this compound isomers requires a systematic approach combining organic synthesis with modern analytical techniques. The detailed experimental protocols and expected spectral data presented in this guide provide a solid foundation for researchers to confidently synthesize and characterize these compounds. The use of NMR spectroscopy and mass spectrometry, in conjunction with chromatographic separation, allows for the unambiguous determination of the isomeric structure, which is essential for understanding their chemical and biological properties.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

literature review on 2-Methyl-4-undecanone research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-undecanone, also known by its synonym Heptyl Isobutyl Ketone, is a branched-chain aliphatic ketone with the chemical formula C₁₂H₂₄O. While research on this specific molecule is not as extensive as its linear isomer, 2-undecanone, it holds potential for investigation in various scientific domains due to the known biological activities of related long-chain ketones. This technical guide provides a comprehensive literature review of the available research on this compound, focusing on its chemical and physical properties, synthesis, analytical methods, and biological effects.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information, supplemented with data for the closely related and more extensively studied 2-undecanone for comparative purposes.

| Property | This compound | 2-Undecanone (for comparison) |

| CAS Number | 19594-40-2[1] | 112-12-9[2] |

| Molecular Formula | C₁₂H₂₄O[1] | C₁₁H₂₂O[2] |

| Molecular Weight | 184.32 g/mol [1] | 170.30 g/mol [2] |

| Appearance | Colorless to Light yellow clear liquid[1] | Colorless liquid[2] |

| Purity (typical) | >97.0% (GC)[1] | ≥98.0% (GC) |

| Boiling Point | Not available | 231-232 °C[2] |

| Melting Point | Not available | 11-13 °C[2] |

| Density | Not available | 0.825 g/mL at 25 °C[2] |

| Refractive Index | Not available | 1.430 at 20 °C |

| Solubility | Not available | Insoluble in water; Soluble in organic solvents[2] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

This proposed synthesis involves the reaction of a Grignard reagent prepared from 1-bromoheptane with isobutyraldehyde, followed by oxidation of the resulting secondary alcohol.

Workflow Diagram:

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromoheptane in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is refluxed until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent is cooled in an ice bath, and a solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methyl-4-undecanol.

-

Oxidation: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent such as pyridinium chlorochromate (PCC) or an aqueous solution of sodium hypochlorite in the presence of a phase-transfer catalyst is added. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Purification: The reaction mixture is worked up according to the chosen oxidizing agent. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Predicted GC-MS Fragmentation Workflow:

Caption: Predicted major fragmentation pathways for this compound in GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. Predicted ¹H and ¹³C NMR chemical shifts can guide the interpretation of experimental spectra.

Predicted ¹H NMR Chemical Shifts:

-

~0.9 ppm (t, 3H): Terminal methyl group of the heptyl chain.

-

~0.9 ppm (d, 6H): Two methyl groups of the isobutyl moiety.

-

~1.2-1.6 ppm (m): Methylene groups of the heptyl chain.

-

~2.1 ppm (m, 1H): Methine proton of the isobutyl group.

-

~2.4 ppm (d, 2H): Methylene group adjacent to the carbonyl and the methine group.

-

~2.4 ppm (t, 2H): Methylene group adjacent to the carbonyl on the heptyl side.

Predicted ¹³C NMR Chemical Shifts:

-

~14 ppm: Terminal methyl carbon of the heptyl chain.

-

~22-32 ppm: Methylene carbons of the heptyl chain.

-

~22.5 ppm: Methyl carbons of the isobutyl group.

-

~25 ppm: Methine carbon of the isobutyl group.

-

~52 ppm: Methylene carbon adjacent to the carbonyl and methine group.

-

~43 ppm: Methylene carbon adjacent to the carbonyl on the heptyl side.

-

~211 ppm: Carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for aliphatic ketones.

Expected IR Absorption Bands:

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1715 cm⁻¹: Strong C=O stretching vibration, characteristic of an aliphatic ketone.

-

~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.

Biological Activity

Direct research on the biological activity of this compound is very limited. However, studies on related undecanones provide insights into its potential effects.

A study on the antimicrobial activity of undecan-x-ones (where x = 2, 3, and 4) showed that these compounds generally exhibit low antibacterial activity against both Gram-positive and Gram-negative bacteria. However, they displayed significant fungistatic activity, particularly against Aspergillus niger. Undecan-2-one and undecan-3-one also showed high activity against the yeast Candida mycoderma.[3][4]

A toxicological report on "Isobutyl heptyl ketone" (a synonym for this compound) indicates that in a 39-day intermittent oral study in rats, the compound caused changes in the liver, kidney, ureter, bladder, and other endocrine changes.[5] This suggests that further toxicological evaluation is warranted.

The immunotropic effects of 4-undecanone and its derivatives have been investigated. While 4-undecanone itself showed no significant immunotropic or anti-tumor properties in mice, its corresponding alcohol, undecan-4-ol, stimulated both cellular and humoral immunity and reduced tumor mass.[6] This suggests that the metabolic fate of this compound could influence its biological activity.

Logical Relationship of Undecanone Research:

Caption: Relationship between undecanone structures and their studied biological activities.

Conclusion

This compound is a compound for which detailed scientific data is not extensively available. This guide has compiled the existing information and provided predictive data and methodologies based on the chemistry of related compounds. The known antimicrobial and immunomodulatory activities of other undecanones, coupled with the limited toxicological data for this compound itself, suggest that this molecule warrants further investigation. Researchers and drug development professionals are encouraged to use the information presented here as a foundation for future studies to fully elucidate the properties and potential applications of this compound. Further research is needed to determine its full toxicological profile, explore its potential pharmacological activities, and develop efficient and scalable synthetic routes.

References

Methodological & Application

Synthesis of 2-Methyl-4-undecanone via Grignard Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Methyl-4-undecanone, also known as isobutyl heptyl ketone, utilizing the Grignard reaction. The primary protocol described involves the reaction of a Grignard reagent with an aldehyde to form a secondary alcohol, which is subsequently oxidized to the target ketone. An alternative route using a nitrile is also discussed.

Introduction

The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The synthesis of ketones is a key application of this reaction, providing a powerful tool for the construction of complex organic molecules, including pharmaceutical intermediates. This compound is a ketone that can be synthesized efficiently using a Grignard-based approach.

Reaction Scheme

The primary synthetic route involves a two-step process:

-

Grignard Reaction: Formation of 2-Methyl-4-undecanol via the reaction of heptylmagnesium bromide with isobutyraldehyde.

-

Oxidation: Oxidation of the secondary alcohol, 2-Methyl-4-undecanol, to the corresponding ketone, this compound.

An alternative single-step approach involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldehyde

This protocol is adapted from the synthesis of 2-methyl-4-heptanone and involves two main stages.[1][2]

Stage 1: Grignard Synthesis of 2-Methyl-4-undecanol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 3.8 g | 0.156 mol |

| Iodine | 253.81 | A few crystals | - |

| 1-Bromoheptane | 179.10 | 23.3 g (20 mL) | 0.130 mol |

| Anhydrous diethyl ether | 74.12 | 150 mL | - |

| Isobutyraldehyde | 72.11 | 9.4 g (12 mL) | 0.130 mol |

| 5% Aqueous HCl | - | 70 mL | - |

| 5% Aqueous NaOH | - | 60 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Preparation of Grignard Reagent:

-

All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a nitrogen atmosphere.

-

Place magnesium turnings and a few crystals of iodine in a 500 mL three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.

-

Prepare a solution of 1-bromoheptane in 60 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 1-bromoheptane solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small crystal of iodine, indicated by a gray/brown color change and gentle refluxing of the ether.[2]

-

Add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Isobutyraldehyde:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Prepare a solution of isobutyraldehyde in 40 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly add 70 mL of 5% aqueous HCl dropwise to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel, separate the layers, and wash the ethereal layer with 60 mL of 5% aqueous NaOH, followed by distilled water until the washings are neutral.

-

Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the ether using a rotary evaporator to yield crude 2-Methyl-4-undecanol.

-

Stage 2: Oxidation of 2-Methyl-4-undecanol to this compound

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Methyl-4-undecanol | 186.34 | ~22.4 g (from Stage 1) | ~0.120 mol |

| Acetic Acid | 60.05 | 80 mL | - |

| Sodium Hypochlorite (NaOCl) solution (e.g., 10-15%) | 74.44 | ~113 mL of 2.1 M solution | ~0.238 mol (2 equiv.) |

| Dichloromethane | 84.93 | 2 x 100 mL | - |

Procedure:

-

Oxidation:

-

In a 500 mL flask, dissolve the crude 2-Methyl-4-undecanol in acetic acid.

-

Cool the solution in a cold water bath and add the sodium hypochlorite solution dropwise over 30-45 minutes, maintaining the temperature between 15-25°C.[2]

-

After the addition, remove the water bath and continue stirring for 1.5 hours.

-

-

Work-up and Purification:

-

Add 100 mL of water to the reaction mixture and extract twice with 100 mL portions of dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the evolution of gas ceases, then wash with brine.

-

Dry the dichloromethane solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

-

Expected Yield:

Based on analogous syntheses, the yield for the Grignard reaction to the alcohol is typically high, around 80-90%.[2] The subsequent oxidation also proceeds with good yield, approximately 85-95%. The overall expected yield for the two-step process is in the range of 68-85%.

Protocol 2: Synthesis of this compound via Nitrile (Alternative Route)

This method involves the direct formation of the ketone in a one-pot reaction followed by hydrolysis.

Reaction: Isopropylmagnesium bromide + Octanenitrile → Iminomagnesium bromide intermediate --(H₃O⁺)--> this compound

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) |

| Isopropyl bromide | 123.00 |

| Magnesium turnings | 24.31 |

| Anhydrous diethyl ether | 74.12 |

| Octanenitrile | 125.22 |

| Aqueous Acid (e.g., 10% H₂SO₄) | - |

Procedure Outline:

-

Prepare isopropylmagnesium bromide in anhydrous diethyl ether as described in Protocol 1.

-

Add a solution of octanenitrile in anhydrous diethyl ether dropwise to the Grignard reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it onto a mixture of ice and aqueous acid.

-

Extract the product with diethyl ether, wash the organic layer, dry, and purify by vacuum distillation. The reaction of Grignard reagents with nitriles forms an imine intermediate, which is then hydrolyzed to the ketone upon acidic workup.[3][4]

Data Presentation

Table 1: Summary of Reagents for Protocol 1

| Stage | Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 1 | 1-Bromoheptane | 179.10 | 23.3 g | 0.130 | Grignard Precursor |

| 1 | Magnesium | 24.31 | 3.8 g | 0.156 | Grignard Reagent |

| 1 | Isobutyraldehyde | 72.11 | 9.4 g | 0.130 | Electrophile |

| 2 | 2-Methyl-4-undecanol | 186.34 | ~22.4 g | ~0.120 | Substrate |

| 2 | Sodium Hypochlorite | 74.44 | ~0.238 | ~0.238 | Oxidizing Agent |

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₄O |

| Molecular Weight | 184.32 g/mol |

| Appearance | Oily liquid |

| Boiling Point | ~228 °C (estimated) |

| Density | ~0.82 g/cm³ (estimated) |

Visualization

References

Application Note: Analysis of 2-Methyl-4-undecanone by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-Methyl-4-undecanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, chemical synthesis, and metabolomics. The methodology presented here outlines sample preparation, GC-MS instrument parameters, and data analysis procedures suitable for researchers, scientists, and professionals in drug development.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This combination allows for the effective separation, identification, and quantification of volatile and semi-volatile compounds within a sample.[2] this compound (C12H24O, MW: 184.32 g/mol ) is a ketone that can be effectively analyzed by GC-MS due to its volatility. This document provides a detailed protocol for its analysis.

Principle of GC-MS Analysis

The GC-MS analysis workflow begins with the injection of a prepared sample into the gas chromatograph.[2] In the heated injection port, the sample is vaporized and carried by an inert carrier gas (mobile phase) through a capillary column.[1][3] The column's stationary phase separates the sample components based on their boiling points and chemical interactions.[2] As each separated component elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are typically ionized by electron ionization (EI), causing them to fragment into characteristic patterns of charged ions. These fragments are then separated by their mass-to-charge ratio (m/z) in the mass analyzer, and a detector generates a mass spectrum, which serves as a chemical fingerprint for identification.

Experimental Protocols

3.1. Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract and concentrate this compound while minimizing interferences.

3.1.1. Liquid Samples (e.g., essential oils, reaction mixtures)

-

Direct Dilution: For concentrated samples, a simple dilution with a volatile organic solvent is often sufficient.[4]

-

Accurately weigh or measure a known amount of the sample.

-

Dilute the sample in a suitable volatile solvent such as hexane, ethyl acetate, or dichloromethane to a final concentration of approximately 1-10 µg/mL.[5]

-

Vortex the solution to ensure homogeneity.

-

If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.[4]

-

Transfer the final solution to a 2 mL glass autosampler vial.[5]

-

3.1.2. Solid or Semi-Solid Samples (e.g., plant material, food matrices)

-

Solvent Extraction:

-

Homogenize a known weight of the solid sample.

-

Extract the sample with a suitable volatile solvent (e.g., hexane) using techniques such as sonication or Soxhlet extraction.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Re-dissolve the residue in a known volume of a volatile solvent for GC-MS analysis.

-

-

Solid Phase Microextraction (SPME): SPME is a solvent-free technique ideal for trace analysis of volatile compounds.[3]

-

Place a known amount of the solid or liquid sample into a headspace vial.

-

Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace above the sample or directly immerse it in a liquid sample.

-

Allow the analytes to partition onto the fiber for a defined period at a specific temperature.

-

Retract the fiber and introduce it into the GC injection port for thermal desorption of the analytes.[3]

-

3.1.3. Aqueous Samples (e.g., environmental water samples)

-

Liquid-Liquid Extraction (LLE):

-

Place a known volume of the aqueous sample into a separatory funnel.

-

Add a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

-

Shake the funnel vigorously, venting periodically.

-

Allow the layers to separate and collect the organic layer.[2]

-

Dry the organic extract with anhydrous sodium sulfate.

-

Concentrate the extract if necessary and prepare for injection.

-

3.2. GC-MS Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization for specific instruments and applications.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |